An In-depth Technical Guide to 1-(3-ethylisoxazol-5-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(3-ethylisoxazol-5-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical nature, synthesis, and potential applications of 1-(3-ethylisoxazol-5-yl)ethanone. While specific data for this compound is not extensively available in public literature, this guide extrapolates from the well-established chemistry of the isoxazole scaffold to present a predictive yet technically grounded resource. The isoxazole ring is a cornerstone in medicinal chemistry, and understanding the synthesis and reactivity of its derivatives is paramount for the development of novel therapeutics. This document details the primary synthetic routes to 3,5-disubstituted isoxazoles, with a focus on the regioselective 1,3-dipolar cycloaddition. It further explores the chemical properties of the isoxazole ring, including its stability and strategic N-O bond cleavage, which is instrumental in its role as a versatile synthetic intermediate and a pharmacophore in prodrug design. Finally, the guide delves into the vast therapeutic landscape of isoxazole-containing drugs, providing a basis for the potential applications of 1-(3-ethylisoxazol-5-yl)ethanone in modern drug discovery.
Chemical Identity and Nomenclature
The compound of interest, 1-(3-ethylisoxazol-5-yl)ethanone, is a derivative of isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The nomenclature precisely defines its structure, which is key to understanding its chemical behavior.
IUPAC Name
The formal IUPAC name for the compound is 1-(3-ethyl-1,2-oxazol-5-yl)ethanone .
Synonyms
As a potentially novel or less-common chemical entity, there are no widely recognized synonyms for 1-(3-ethylisoxazol-5-yl)ethanone. Researchers may encounter variations in naming conventions, but the IUPAC name remains the unambiguous identifier. A closely related compound, 1-(3-methyl-1,2-oxazol-5-yl)ethanone, has several depositor-supplied synonyms including 5-acetyl-3-methylisoxazole and methyl 3-methyl-5-isoxazolyl ketone[1].
Chemical Structure
The molecular structure consists of an isoxazole ring substituted with an ethyl group at the 3-position and an acetyl group (ethanone) at the 5-position.
| Feature | Description |
| Core Scaffold | Isoxazole |
| Substituent at C3 | Ethyl (-CH₂CH₃) |
| Substituent at C5 | Acetyl (-C(=O)CH₃) |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
Synthesis of 3,5-Disubstituted Isoxazoles: A Mechanistic Perspective
The construction of the 3,5-disubstituted isoxazole core is most prominently achieved through the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition[2][3]. This powerful and highly regioselective method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile)[4].
The 1,3-Dipolar Cycloaddition Pathway
The general mechanism for the synthesis of a 3,5-disubstituted isoxazole, such as 1-(3-ethylisoxazol-5-yl)ethanone, involves the in situ generation of a nitrile oxide from an aldoxime. This reactive intermediate then undergoes a concerted cycloaddition with a terminal alkyne.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of 1-(3-ethylisoxazol-5-yl)ethanone via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of 1-(3-ethylisoxazol-5-yl)ethanone
The following is a detailed, step-by-step methodology for the synthesis of the title compound, adapted from established procedures for 3,5-disubstituted isoxazoles[5].
Materials:
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Propionaldehyde
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Hydroxylamine hydrochloride
-
Sodium hydroxide
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N-Chlorosuccinimide (NCS)
-
But-3-yn-2-one
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Step 1: Synthesis of Propionaldoxime
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In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of sodium hydroxide (1.1 equivalents) in water, maintaining the temperature below 10 °C.
-
To this cold solution, add propionaldehyde (1.0 equivalent) dropwise with vigorous stirring.
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Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield propionaldoxime, which can be used in the next step without further purification.
Step 2: One-Pot 1,3-Dipolar Cycloaddition
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude propionaldoxime (1.0 equivalent) and but-3-yn-2-one (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. The formation of the intermediate hydroximoyl chloride is typically rapid.
-
After stirring for 30 minutes at 0 °C, add triethylamine (1.5 equivalents) dropwise via a syringe pump over 1 hour. The slow addition is crucial to control the concentration of the highly reactive nitrile oxide and minimize side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 1-(3-ethylisoxazol-5-yl)ethanone.
Physicochemical Properties and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol) |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| pKa | The isoxazole ring is weakly basic |
Predicted Spectroscopic Characterization
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 1-(3-methylisoxazol-5-yl)ethanone and other substituted isoxazoles[6][7][8].
¹H NMR (400 MHz, CDCl₃):
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δ ~6.8 ppm (s, 1H): This singlet corresponds to the proton at the 4-position of the isoxazole ring.
-
δ ~2.8 ppm (q, J = 7.6 Hz, 2H): The quartet arises from the methylene protons (-CH₂) of the ethyl group at the 3-position.
-
δ ~2.6 ppm (s, 3H): This singlet is characteristic of the methyl protons of the acetyl group at the 5-position.
-
δ ~1.3 ppm (t, J = 7.6 Hz, 3H): The triplet is due to the methyl protons (-CH₃) of the ethyl group at the 3-position.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~188 ppm: Carbonyl carbon of the acetyl group.
-
δ ~170 ppm: C5 carbon of the isoxazole ring.
-
δ ~165 ppm: C3 carbon of the isoxazole ring.
-
δ ~105 ppm: C4 carbon of the isoxazole ring.
-
δ ~27 ppm: Methyl carbon of the acetyl group.
-
δ ~20 ppm: Methylene carbon of the ethyl group.
-
δ ~12 ppm: Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy (ATR):
-
~3140 cm⁻¹: C-H stretching of the isoxazole ring.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching of the ethyl and acetyl groups.
-
~1700 cm⁻¹: Strong C=O stretching of the ketone.
-
~1580 cm⁻¹: C=N stretching of the isoxazole ring.
-
~1450, 1360 cm⁻¹: C-H bending vibrations.
-
~900-1000 cm⁻¹: N-O stretching of the isoxazole ring.
Mass Spectrometry (EI):
-
M⁺ at m/z = 139: Molecular ion peak.
-
Fragment at m/z = 124: Loss of a methyl radical ([M-CH₃]⁺).
-
Fragment at m/z = 96: Loss of the acetyl group ([M-COCH₃]⁺).
-
Fragment at m/z = 43: Acetyl cation ([COCH₃]⁺).
Chemical Reactivity and Synthetic Utility
The isoxazole ring is an aromatic system, but it possesses a unique reactivity profile due to the presence of the weak N-O bond. This feature makes isoxazoles not only stable scaffolds for drug molecules but also versatile intermediates in organic synthesis.
Stability of the Isoxazole Ring
The isoxazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic or reductive conditions[5]. This controlled lability is a key aspect of its utility in medicinal chemistry.
Reactivity of the N-O Bond: A Gateway to Further Transformations
The N-O bond is the most reactive site in the isoxazole ring and can be cleaved under various conditions:
-
Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Ni) is a common method to cleave the N-O bond, leading to the formation of β-enaminones[7]. This transformation is a powerful tool for accessing these valuable synthetic intermediates from stable isoxazole precursors.
-
Base-Mediated Cleavage: Strong bases can induce ring opening, particularly if the ring is activated by electron-withdrawing groups. This reactivity can be exploited in the design of prodrugs that release an active species under specific physiological conditions.
-
Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to form oxazoles.
Diagram of Isoxazole Ring Reactivity
Caption: Key reactivity pathways of the isoxazole ring in 1-(3-ethylisoxazol-5-yl)ethanone.
Applications in Drug Development and Medicinal Chemistry
The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs[3]. Its favorable physicochemical properties, metabolic stability, and ability to engage in various intermolecular interactions contribute to its success as a pharmacophore.
The Isoxazole Moiety as a Bioisostere
The isoxazole ring is often used as a bioisostere for other functional groups, such as amides and esters. This substitution can improve pharmacokinetic properties like oral bioavailability and metabolic stability.
Examples of Isoxazole-Containing Drugs
The versatility of the isoxazole scaffold is evident in the diverse therapeutic areas where it has found application:
| Drug | Therapeutic Class | Mechanism of Action |
| Sulfamethoxazole | Antibiotic | Inhibits dihydropteroate synthase |
| Valdecoxib | Anti-inflammatory (NSAID) | COX-2 inhibitor |
| Leflunomide | Antirheumatic | Inhibits dihydroorotate dehydrogenase |
| Risperidone | Antipsychotic | Dopamine and serotonin receptor antagonist |
Potential Applications of 1-(3-ethylisoxazol-5-yl)ethanone
Given the prevalence of the isoxazole core in successful drugs, 1-(3-ethylisoxazol-5-yl)ethanone represents a valuable building block for the synthesis of new chemical entities. The ethyl and acetyl substituents provide handles for further chemical modification, allowing for the exploration of structure-activity relationships in various drug discovery programs, including but not limited to:
-
Anti-inflammatory agents: The structural similarity to COX-2 inhibitors suggests potential in this area.
-
Antimicrobial agents: The isoxazole ring is a known antibacterial pharmacophore.
-
CNS-active agents: The scaffold is present in several drugs targeting the central nervous system.
The strategic cleavage of the N-O bond also opens up possibilities for its use as a precursor in the synthesis of more complex heterocyclic systems or as a key component in novel prodrug strategies.
Conclusion
1-(3-ethylisoxazol-5-yl)ethanone, while not extensively documented, belongs to a class of compounds with immense importance in the field of drug discovery and development. This technical guide has provided a comprehensive framework for understanding its synthesis, predicted properties, and potential applications. The robust and versatile nature of the isoxazole scaffold, coupled with the synthetic accessibility of its derivatives through methods like the 1,3-dipolar cycloaddition, ensures that compounds like 1-(3-ethylisoxazol-5-yl)ethanone will continue to be valuable assets for medicinal chemists and researchers in their quest for novel and effective therapeutic agents.
References
Sources
- 1. 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | C6H7NO2 | CID 13001394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
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- 8. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
